molecular formula C13H27N3O B7928157 N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7928157
M. Wt: 241.37 g/mol
InChI Key: GDNVSMPNPIXIRI-UHFFFAOYSA-N
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Description

N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a chemical compound with the molecular formula C13H27N3O and a molecular weight of 241.38 g/mol. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an acetamide group and an isopropyl-amino-ethyl-amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves multiple steps, starting with the formation of the cyclohexyl ring followed by the introduction of the amino-ethyl and isopropyl groups. Common synthetic routes include:

  • Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group on the cyclohexyl ring with an amino-ethyl group.

  • Reduction Reactions: Reduction of nitro groups to amino groups is often employed in the synthesis of this compound.

  • Amination Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide can undergo various types of chemical reactions, including:

  • Oxidation Reactions: Oxidation of the amino groups can lead to the formation of nitro compounds.

  • Reduction Reactions: Reduction of carbonyl groups can result in the formation of alcohols.

  • Substitution Reactions: Substitution at the cyclohexyl ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives of the compound.

  • Reduction Products: Alcohols derived from the reduction of carbonyl groups.

  • Substitution Products: Various cyclohexyl derivatives.

Scientific Research Applications

N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide can be compared with other similar compounds, such as:

  • N-ethyl-N-isopropyl-4-aminocyclohexylacetamide

  • N-methyl-N-isopropyl-4-aminocyclohexylacetamide

  • N-ethyl-N-propyl-4-aminocyclohexylacetamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique in its combination of amino-ethyl and isopropyl groups, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

N-[4-[2-aminoethyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-10(2)16(9-8-14)13-6-4-12(5-7-13)15-11(3)17/h10,12-13H,4-9,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNVSMPNPIXIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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